molecular formula C15H19NO B14640113 Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- CAS No. 56446-29-8

Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl-

Cat. No.: B14640113
CAS No.: 56446-29-8
M. Wt: 229.32 g/mol
InChI Key: QTFZQWSMQTZVBT-UHFFFAOYSA-N
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Description

Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- is a heterocyclic aromatic organic compound It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives typically involves several well-established methods:

Industrial Production Methods

Industrial production of oxazole derivatives often employs scalable methods such as the Van Leusen reaction, which allows for high yields and purity. The use of ionic liquids in the Van Leusen reaction has been shown to improve efficiency and recyclability of solvents .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ceric ammonium nitrate (CAN) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorine, while nucleophilic substitutions often involve strong bases like sodium hydride (NaH).

Major Products

The major products of these reactions include various substituted oxazoles, imides, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of oxazole derivatives involves interactions with various molecular targets and pathways. These compounds can act as inhibitors or activators of specific enzymes, receptors, or other proteins. The exact mechanism depends on the specific structure of the oxazole derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

56446-29-8

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

2-(2-but-3-enylphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C15H19NO/c1-4-5-8-12-9-6-7-10-13(12)14-16-15(2,3)11-17-14/h4,6-7,9-10H,1,5,8,11H2,2-3H3

InChI Key

QTFZQWSMQTZVBT-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2CCC=C)C

Origin of Product

United States

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